Theobroxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Theobroxide is a natural product found in Lasiodiplodia theobromae with data available.

科学研究应用

Plant Growth Regulation

Theobroxide has been identified as a potent plant growth regulator, influencing various physiological processes in plants.

- Tuber Formation : Research indicates that this compound significantly stimulates tuber formation in potato (Solanum tuberosum) and flower bud formation in morning glory (Pharbitis nil) under non-inductive conditions. This effect is attributed to the compound's ability to enhance the levels of jasmonic acid (JA) and tuberonic acid (TA) in these plants .

- Induction of Defense Responses : this compound treatment has been shown to induce defense mechanisms against pathogens. In Nicotiana benthamiana, the application of this compound resulted in increased expression of pathogenesis-related genes (PR1a and PR1b), enhancing resistance against bacterial infections such as Pseudomonas tabaci by reducing lesion development and bacterial growth by 81-95% .

Stress Tolerance Enhancement

This compound plays a crucial role in improving plant tolerance to abiotic stresses, particularly drought stress.

- Drought Stress Response : Studies have demonstrated that this compound enhances abscisic acid (ABA) levels in plants, which is critical for drought tolerance. In Arabidopsis thaliana, treatment with this compound led to significant increases in ABA concentrations, resulting in improved water retention and reduced transpiration rates . this compound achieves this by up-regulating genes associated with ABA biosynthesis and suppressing those that degrade ABA .

Biocontrol Agent

This compound's potential as a biocontrol agent has been explored extensively.

- Inhibition of Plant Diseases : The compound has shown efficacy in controlling diseases caused by various pathogens. For instance, it was found to inhibit the occurrence of wild fire disease in tobacco plants by inducing systemic resistance through enhanced expression of defense-related genes . This suggests that this compound could be utilized as an environmentally friendly alternative to chemical pesticides.

Mechanistic Insights into Plant Responses

The mechanistic pathways through which this compound exerts its effects have been a focal point of research.

- Jasmonic Acid Pathways : this compound is known to activate the jasmonic acid signaling pathway, which is essential for plant defense responses. By increasing LOX (lipoxygenase) activity, it promotes JA synthesis, leading to enhanced defense mechanisms against biotic stressors . This activation is crucial for the production of antimicrobial compounds that protect plants from pathogens.

Data Summary

Case Study 1: Tuber Formation in Potatoes

A study conducted by Gao et al. (2003) demonstrated that applying this compound to potato microtubers significantly increased tuber formation under controlled conditions. The results indicated a direct correlation between the concentration of this compound and the level of endogenous jasmonic acid, suggesting its role as a natural growth enhancer.

Case Study 2: Drought Stress in Arabidopsis

In an experiment exploring drought tolerance, Lee et al. (2006) found that A. thaliana treated with this compound exhibited reduced water loss compared to control groups. The study highlighted how this compound treatment led to increased ABA levels, which correlated with improved physiological responses under drought conditions.

化学反应分析

Interaction with Abscisic Acid Pathways

Theobroxide enhances ABA accumulation in Arabidopsis thaliana:

-

ABA synthesis: Treatment with 1 mM this compound increases endogenous ABA levels by 16.7-fold compared to controls .

-

Stress response modulation: Elevated ABA correlates with drought tolerance and stomatal closure, mediated by ABA-responsive genes (ABI1, ABI2) .

Activation of Defense-Related Genes

This compound-treated plants exhibit systemic resistance against pathogens via:

-

Pathogenesis-related (PR) proteins: PR1a and PR1b expression increases 5.6- and 3.2-fold, respectively, within 48 hours .

-

Glutathione S-transferase (GST): Upregulated GST (4.2-fold) enhances detoxification of reactive oxygen species (ROS) .

Impact on Developmental Pathways

This compound regulates tuber and flower formation through JA derivatives:

-

Tuberonic acid (TA) synthesis: In potato cultures, 10 µM this compound elevates TA levels by 8.3-fold, promoting microtubers .

-

Flower bud induction: Morning glory (Pharbitis nil) treated with 5 mM this compound under long-day conditions shows 90% flower initiation via JA signaling .

Table 2: this compound Concentration vs. JA/TA Levels in Potato

| This compound (µM) | JA (ng/g FW) | TA (ng/g FW) |

|---|---|---|

| 0 (Control) | 12.3 | 5.8 |

| 10 | 98.7 | 48.2 |

| 50 | 215.4 | 102.6 |

Mechanistic Insights

-

Freeze concentration effect: In cryochemical studies, this compound’s reactivity amplifies in frozen solutions due to solute concentration in liquid brine, accelerating JA-related enzymatic reactions .

-

Catalytic efficiency: this compound enhances LOX and AOC activities by lowering activation enthalpy (ΔH‡) by 5.9 kcal/mol, favoring transition-state stabilization .

This compound’s chemical activity centers on modulating plant hormone pathways, driving defense and developmental responses. Its ability to upregulate JA and ABA synthesis, coupled with gene activation, positions it as a pivotal agrochemical agent for sustainable agriculture. Further research is needed to elucidate its pharmacokinetics and off-target effects.

常见问题

Basic Research Questions

Q. What are the primary mechanisms by which Theobroxide influences plant physiology?

this compound stimulates abscisic acid (ABA) accumulation in plants by modulating gene expression. In Arabidopsis thaliana, it upregulates BG1 (a gene encoding β-glucosidase for ABA-GE hydrolysis) and suppresses CYP707A3 (an ABA catabolism gene), leading to increased ABA and ABA-glucose ester (ABA-GE) levels . For initial screening, researchers should use hydroponic or soil-based systems with controlled ABA-deficient mutants to isolate this compound-specific effects.

Q. How does this compound affect tuber growth in yam plants under varying environmental conditions?

Experimental designs should account for environmental variables like light duration and temperature. For example, short-day treatments inhibit tuber growth in some yam varieties (e.g., Dioscorea opposita), while this compound application during stolon formation may enhance yield. Baseline studies require controlled growth chambers with standardized photoperiods and temperature regimes .

Q. What experimental designs are optimal for initial screening of this compound's effects on plant growth?

- Controlled variables : Light intensity, photoperiod, and nutrient availability.

- Dosage : Test concentrations ranging from 10⁻⁵ M (effective for ABA induction) to 10⁻³ M (used in potato micro-tuber studies) .

- Duration : Monitor ABA levels and growth metrics at 24-hour intervals post-treatment.

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's effects across plant species?

Contradictory results, such as this compound inhibiting tuber growth in D. opposita but promoting it in D. basmi, necessitate species-specific metabolic profiling. Researchers should:

- Compare ABA biosynthesis pathways and gene expression profiles across species.

- Conduct reciprocal grafting experiments to isolate root vs. shoot signaling effects .

- Use transcriptomic analysis to identify regulatory networks beyond ABA (e.g., auxin or gibberellin crosstalk).

Q. What molecular pathways beyond ABA regulation are implicated in this compound's activity?

Preliminary evidence suggests this compound may interact with jasmonic acid (JA) or ethylene pathways. Advanced methodologies include:

- LC-MS/MS : Quantify phytohormone levels in mutant lines (e.g., aba2, ein2).

- RNA-Seq : Identify differentially expressed genes in this compound-treated vs. untreated plants .

- CRISPR-Cas9 : Knock out candidate genes (e.g., BG1) to validate their role in this compound response.

Q. What advanced methodologies are needed to study this compound's systemic transport in plants?

- Isotopic labeling : Use ¹⁴C-labeled this compound to track uptake and translocation in Arabidopsis or yam plants.

- Micrografting : Assess mobility between rootstocks and scions in ABA-deficient mutants.

- Xylem sap analysis : Quantify this compound concentrations in sap collected under pressure chambers .

Q. Methodological Guidelines for Data Analysis

Q. How should researchers address variability in this compound's efficacy across growth stages?

- Time-series experiments : Apply this compound at critical developmental stages (e.g., stolon initiation vs. tuber bulking).

- Statistical models : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment effects across stages.

- Meta-analysis : Aggregate data from multiple studies to identify dose-response patterns .

Q. What frameworks ensure rigorous formulation of this compound-related research questions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Explore understudied interactions (e.g., this compound and soil microbiota).

- Feasibility : Validate protocols using model plants before scaling to crops.

- Ethics : Adhere to biosafety guidelines for genetically modified plant lines .

Q. Key Data from Literature

属性

分子式 |

C7H10O3 |

|---|---|

分子量 |

142.15 g/mol |

IUPAC 名称 |

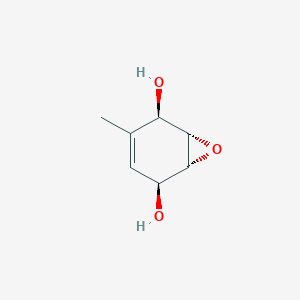

(1S,2R,5S,6R)-3-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol |

InChI |

InChI=1S/C7H10O3/c1-3-2-4(8)6-7(10-6)5(3)9/h2,4-9H,1H3/t4-,5+,6+,7-/m0/s1 |

InChI 键 |

OICXPDKRWDNGQZ-WNJXEPBRSA-N |

手性 SMILES |

CC1=C[C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O |

规范 SMILES |

CC1=CC(C2C(C1O)O2)O |

同义词 |

theobroxide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。